molecular formula (C5F11SO2)2NH<br>C10HF22NO4S2 B12828777 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide CAS No. 752232-72-7

1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide

Katalognummer: B12828777
CAS-Nummer: 752232-72-7
Molekulargewicht: 681.2 g/mol
InChI-Schlüssel: QMKWKVGHCDCISQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and sulfonyl groups. This compound is known for its stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide typically involves the reaction of perfluorinated sulfonyl chlorides with amines. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may be carried out at room temperature or under reflux conditions. The reaction is usually catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction: Although the compound is highly stable, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different fluorinated derivatives.

    Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of sulfonic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products

The major products formed from these reactions include various fluorinated derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a building block for more complex molecules.

    Biology: It is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and coatings, due to its unique properties such as chemical resistance and low surface energy.

Wirkmechanismus

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide involves its interaction with molecular targets through its highly electronegative fluorine atoms and sulfonyl groups. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions. The compound’s stability and resistance to metabolic degradation also contribute to its prolonged effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide is unique due to its dual sulfonyl groups and extensive fluorination, which impart exceptional chemical stability and resistance to degradation. These properties make it particularly valuable in applications requiring long-lasting and chemically inert materials.

Eigenschaften

CAS-Nummer

752232-72-7

Molekularformel

(C5F11SO2)2NH
C10HF22NO4S2

Molekulargewicht

681.2 g/mol

IUPAC-Name

1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)pentane-1-sulfonamide

InChI

InChI=1S/C10HF22NO4S2/c11-1(12,3(15,16)7(23,24)25)5(19,20)9(29,30)38(34,35)33-39(36,37)10(31,32)6(21,22)2(13,14)4(17,18)8(26,27)28/h33H

InChI-Schlüssel

QMKWKVGHCDCISQ-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.